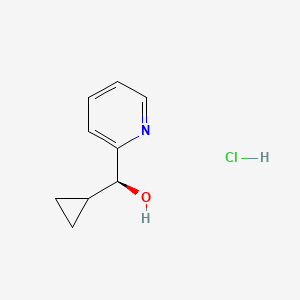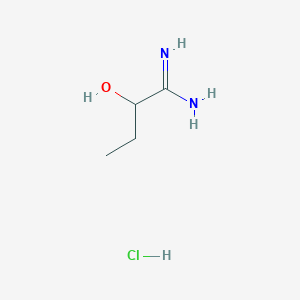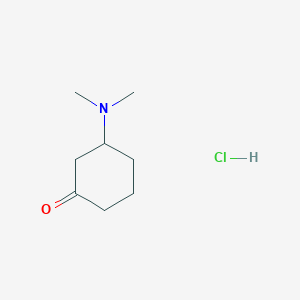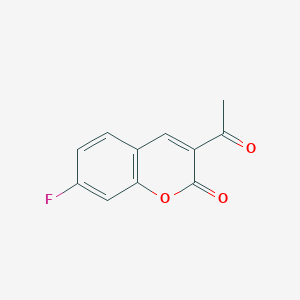![molecular formula C21H28N2O4 B1447074 Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate CAS No. 1603833-77-7](/img/structure/B1447074.png)
Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
The molecular formula of the compound is C23H32N2O4 . The compound is a part of the indole family, which is a significant heterocyclic system in natural products and drugs .Chemical Reactions Analysis
The compound contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Scientific Research Applications
PROTAC Development
PROTACs (Proteolysis Targeting Chimeras): are a novel class of therapeutic agents that target proteins for degradation. Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate serves as a rigid linker in PROTAC molecules . The rigidity of the linker can influence the three-dimensional orientation of the PROTAC, affecting the formation of the ternary complex with the target protein and E3 ligase, which is crucial for the protein degradation process.
Palladium-Catalyzed Cross-Coupling Reactions
In organic synthesis, cross-coupling reactions are essential for forming carbon-carbon bonds. This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions facilitated by palladium phosphine catalysts . These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.
Synthesis of Piperidine Derivatives
Piperidine derivatives are significant in medicinal chemistry. Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is involved in the synthesis of various piperidine derivatives, which are key building blocks for drugs . These derivatives can exhibit a wide range of biological activities and are present in many pharmaceutical classes.
Chemical Conjugates Formation
This compound is utilized in the formation of chemical conjugates . It acts as a linker molecule that connects two different chemical entities, which can lead to the development of new materials with unique properties or enhanced biological activity .
Optimization of Drug-Like Properties
The structural features of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate can be exploited to optimize the drug-like properties of pharmacological agents . Its incorporation into drug molecules can affect solubility, stability, and bioavailability, which are critical parameters in drug design.
Targeted Protein Degradation
Apart from PROTACs, this compound can also be used in other targeted protein degradation strategies. It may be involved in the design of molecular glues or other small molecules that induce the degradation of specific proteins implicated in disease processes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It is known that the compound is used in the development of bifunctional protein degraders, also known as protacs . These molecules work by binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 2433 , which may influence its pharmacokinetic properties.
Result of Action
As a component of protacs, it may lead to the degradation of specific target proteins, thereby influencing cellular functions .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBOLUXYOFKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





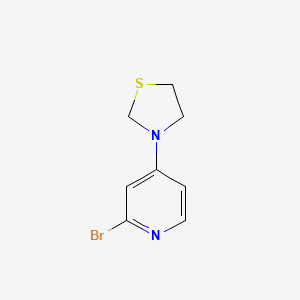


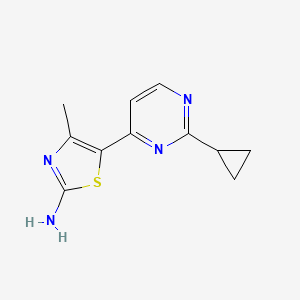
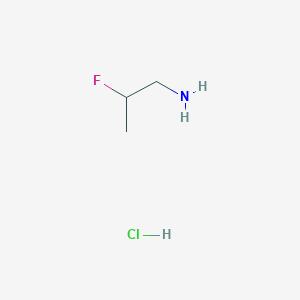
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
